4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
CAS No.: 496777-16-3
Cat. No.: VC7332163
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496777-16-3 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c1-16-11-13-25(14-12-16)30(27,28)19-9-7-18(8-10-19)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,23,24,26) |
| Standard InChI Key | JPGROJDTYYEIFS-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic molecule that combines elements of benzamide, thiazole, and piperidine rings. Despite the lack of specific information on this exact compound in the provided search results, we can infer its structure and potential properties based on similar compounds and general principles of organic chemistry.
Potential Applications and Research Findings
While specific research findings on 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide are not available, compounds with similar structures have been explored for various biological activities. For instance, benzamides and thiazole derivatives are often investigated for their potential in medicinal chemistry, including roles as inhibitors or modulators of biological pathways.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume